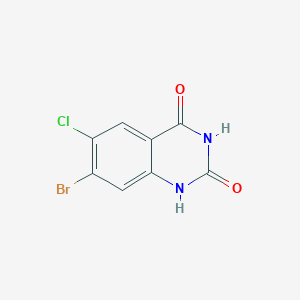

7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione

Beschreibung

Eigenschaften

IUPAC Name |

7-bromo-6-chloro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O2/c9-4-2-6-3(1-5(4)10)7(13)12-8(14)11-6/h1-2H,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXITVDCNFMNNQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Br)NC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione typically involves the reaction of 6-chloro-2,4-dioxo-1,2,3,4-tetrahydroquinazoline with brominating agents. One common method is the bromination of 6-chloroquinazoline-2,4(1H,3H)-dione using N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines can be used in substitution reactions. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinazoline derivatives, while oxidation reactions can produce quinazoline N-oxides.

Wissenschaftliche Forschungsanwendungen

Chemistry: Building Blocks for Synthesis

7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione serves as a crucial building block in organic synthesis. Its structure allows for various chemical modifications through substitution reactions, oxidation/reduction processes, and coupling reactions. These reactions can yield more complex molecules that are useful in pharmaceutical development and materials science .

Biological Applications

The compound has been investigated for its potential biological activities:

- Anticancer Activity : Studies have shown that quinazoline derivatives can inhibit tumor growth by interfering with cancer cell proliferation. For instance, derivatives of quinazoline have been reported to exhibit selective cytotoxicity against various cancer cell lines .

- Antimicrobial Properties : Research indicates that compounds related to quinazolines possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics like ampicillin .

- Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives may reduce inflammation through specific biochemical pathways, making them candidates for treating inflammatory diseases .

Medicinal Chemistry: Therapeutic Agent Development

This compound has been explored as a potential therapeutic agent targeting various diseases:

- Adenosine A2A Receptor Modulation : Research highlights the compound's ability to interact with adenosine receptors, which are implicated in neurodegenerative diseases and cancer. The binding affinity of these compounds can be enhanced through structural modifications .

- Wnt Signaling Pathway Inhibition : The compound has been identified as a potential inhibitor of the Wnt signaling pathway, which plays a critical role in cancer progression. This application is significant for developing targeted cancer therapies .

Case Study 1: Anticancer Activity

A study published in 2022 demonstrated that several quinazoline derivatives exhibited potent anticancer properties by inhibiting the proliferation of human cancer cell lines. The mechanism involved enzyme inhibition and receptor modulation pathways that are crucial for tumor growth regulation .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial activity, derivatives of this compound were tested against various bacterial strains. Results indicated that certain derivatives had higher efficacy than traditional antibiotics against Candida albicans, suggesting their potential use in treating fungal infections .

Wirkmechanismus

The mechanism of action of 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity to these targets, potentially inhibiting their activity. For example, in cancer research, the compound may inhibit kinases involved in cell proliferation, leading to reduced tumor growth.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione and analogous quinazoline derivatives:

Key Findings:

Halogen Effects: Chlorine vs. Bromine vs. Chlorine: Bromine’s larger atomic radius and lower electronegativity (compared to Cl) increase lipophilicity, improving membrane permeability in drug candidates .

Synthetic Accessibility :

- This compound is synthesized in one step via urea condensation, while sulfonated derivatives require additional sulfonation steps .

Biological Relevance: Brominated derivatives (e.g., 7-Bromo-6-chloro-) show higher cytotoxicity in cancer cell lines compared to non-brominated analogs like 6-Chloroquinazoline-2,4(1H,3H)-dione, likely due to enhanced DNA intercalation or kinase inhibition .

Biologische Aktivität

Overview

7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data.

| Property | Details |

|---|---|

| Molecular Formula | C8H3BrClN2O2 |

| Molecular Weight | 293.48 g/mol |

| IUPAC Name | 7-bromo-6-chloroquinazoline-2,4-dione |

| CAS Number | 1951439-31-8 |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. For instance, a study reported the synthesis of various quinazoline derivatives, including this compound, which were tested against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results indicated moderate activity against several strains:

- Compound 13 : Inhibition zone of 15 mm against Escherichia coli with an MIC value of 65 mg/mL.

- Compound 15 : Inhibition zone values ranged from 10–12 mm against Staphylococcus aureus and Candida albicans, with MIC values of 80 mg/mL .

Anticancer Activity

Quinazoline derivatives are also being explored for their potential as anticancer agents. Research indicates that compounds like this compound can act as enzyme inhibitors in cancer pathways. Specifically, they may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. It interacts with specific enzymes involved in various biological processes:

- Mechanism of Action : The compound binds to enzyme active sites, preventing substrate access and thereby inhibiting enzymatic activity. This property is particularly relevant in cancer therapy where CDK inhibition is desired .

Case Studies

- Antimicrobial Efficacy Study :

- Enzyme Inhibition Research :

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 7-bromo-6-chloroquinazoline-2,4(1H,3H)-dione, and how do traditional methods compare to newer approaches?

- Methodological Answer : Traditional synthesis of quinazoline-diones often involves toxic reagents like phosgene or chlorosulfonyl isocyanate, which pose safety and environmental risks. A promising alternative utilizes CO₂ as a sustainable carbonyl source under catalytic conditions, reducing waste and toxicity. Researchers should compare reaction yields, purity, and scalability between phosgene-based routes and CO₂-driven protocols . For halogenation steps (bromo/chloro), electrophilic substitution or metal-catalyzed cross-coupling reactions may be explored, requiring optimization of temperature, solvent, and catalyst loading.

Q. How can researchers characterize the crystalline structure of this compound to confirm its molecular configuration?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Crystallization conditions (e.g., solvent polarity, slow evaporation) must be optimized to obtain high-quality crystals. Complementary techniques like powder XRD and differential scanning calorimetry (DSC) can assess polymorphism. For preliminary analysis, compare observed bond lengths and angles with structurally analogous compounds, such as 6-chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione, to validate halogen positioning and ring conformation .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Prioritize PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and dermal hazards. Refer to safety data sheets (SDS) of analogous halogenated compounds (e.g., 5-bromo-4-chloro-indoline-2,3-dione) for guidance on spill management, storage (moisture-sensitive, light-protected containers), and first aid (e.g., eye irrigation with saline). Implement waste disposal protocols for halogenated organic waste .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying electrophilic sites (e.g., C-6 chloro vs. C-7 bromo positions). Compare Fukui indices to predict regioselectivity. Molecular docking studies may further explore interactions with biological targets (e.g., kinases), guiding derivatization for drug discovery .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?

- Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C, 2D-COSY/HMBC) to assign ambiguous peaks. For example, overlapping signals in aromatic regions can be deconvoluted via variable-temperature NMR or deuterated solvents. Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., carbonyl stretching frequencies ~1700 cm⁻¹) .

Q. What green chemistry principles can be applied to improve the sustainability of synthesizing this compound?

- Methodological Answer : Replace halogenated solvents with bio-based alternatives (e.g., cyclopentyl methyl ether). Explore catalytic systems (e.g., Cu/ligand complexes) to reduce stoichiometric waste in halogenation steps. Lifecycle assessment (LCA) tools can quantify environmental impact, prioritizing atom-economical routes .

Q. How can researchers design biological activity assays for this compound, given its structural similarity to kinase inhibitors?

- Methodological Answer : Conduct kinase inhibition profiling using ADP-Glo™ assays across a panel of kinases (e.g., EGFR, VEGFR). Structure-activity relationship (SAR) studies should modify substituents at C-2/C-4 and monitor IC₅₀ shifts. Pair with cytotoxicity assays (MTT/CCK-8) on cancer cell lines to evaluate therapeutic indices .

Methodological Tables

Table 1 : Comparison of Synthetic Routes for Quinazoline-dione Derivatives

| Method | Reagents | Yield (%) | Toxicity Concerns | Scalability |

|---|---|---|---|---|

| Phosgene-based | Phosgene, anthranilamide | 60-75 | High | Limited |

| CO₂ Catalysis | CO₂, Pd catalyst | 50-65 | Low | Moderate |

| Halogenation (Br/Cl) | NBS/SO₂Cl₂ | 70-85 | Moderate | High |

Table 2 : Key Spectroscopic Data for Structural Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.